molecular formula C12H19N5O3 B2625735 8-(butylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 476481-44-4

8-(butylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Katalognummer: B2625735
CAS-Nummer: 476481-44-4
Molekulargewicht: 281.316
InChI-Schlüssel: YGVQUGKUVGAYOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(Butylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative characterized by substitutions at the 3-, 7-, and 8-positions. The 8-butylamino substituent contributes to lipophilicity, influencing membrane permeability and receptor binding .

Key spectral data (inferred from structurally similar compounds):

  • 1H NMR: Peaks for the butylamino chain (δ ~0.9–1.6 ppm for CH3 and CH2 groups) and 2-hydroxyethyl protons (δ ~3.5–4.0 ppm) .
  • IR: Stretching vibrations for N–H (~3300 cm⁻¹), C=O (~1700 cm⁻¹), and C–O (~1050 cm⁻¹) .

Eigenschaften

IUPAC Name

8-(butylamino)-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O3/c1-3-4-5-13-11-14-9-8(17(11)6-7-18)10(19)15-12(20)16(9)2/h18H,3-7H2,1-2H3,(H,13,14)(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVQUGKUVGAYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=C(N1CCO)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476481-44-4
Record name 8-(BUTYLAMINO)-7-(2-HYDROXYETHYL)-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(butylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Starting Material: The synthesis begins with a purine derivative.

    Substitution Reaction: Introduction of the butylamino group at the 8-position of the purine ring through nucleophilic substitution.

    Hydroxyethylation: Addition of a hydroxyethyl group at the 7-position using an appropriate alkylating agent.

    Methylation: Introduction of a methyl group at the 3-position using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

8-(butylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups.

    Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted purine derivatives.

Wissenschaftliche Forschungsanwendungen

8-(butylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 8-(butylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Purine-2,6-dione Derivatives

Compound Name 8-Substituent 7-Substituent 3-Substituent Molecular Formula Molecular Weight Key References
Target Compound Butylamino 2-Hydroxyethyl Methyl C₁₂H₂₀N₆O₃ 296.33 g/mol
8-(Ethylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6-dione Ethylamino 2-Hydroxyethyl Methyl C₁₀H₁₆N₆O₃ 268.27 g/mol
8-(Ethylamino)-7-isobutyl-3-methyl-1H-purine-2,6-dione Ethylamino Isobutyl Methyl C₁₃H₂₀N₆O₂ 292.34 g/mol
8-(Butylamino)-7-(2-(5-methyl-1H-indazol-4-yl)-2-oxoethyl)-3-methyl-1H-purine-2,6-dione Butylamino 2-(5-Methylindazol-4-yl)-2-oxoethyl Methyl C₂₂H₂₆N₈O₃ 450.50 g/mol
8-(Benzylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6-dione Benzylamino Propyl Methyl C₁₈H₂₂N₆O₂ 354.41 g/mol

Key Observations :

  • Hydrogen Bonding : The 7-(2-hydroxyethyl) group in the target compound introduces hydrogen-bonding capacity, which may improve solubility compared to 7-isobutyl or 7-propyl analogues .
  • Synthetic Complexity : Derivatives with aromatic 7-substituents (e.g., indazolyl or benzyl groups) require multi-step syntheses involving coupling reactions, whereas the target compound’s 2-hydroxyethyl group simplifies purification .

Table 2: Receptor Binding Profiles of Selected Analogues

Compound 5-HT6 Receptor (Ki, nM) D2 Receptor (Ki, nM) Functional Activity Reference
3,7-Dimethyl-1H-purine-2,6-dione core 15–30 20–50 5-HT6 antagonist/D2 partial agonist
8-(Butylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6-dione (inferred) N/A N/A Hypothesized dual 5-HT6/D2 modulation
8-Ethylamino-7-isobutyl-3-methyl-1H-purine-2,6-dione Not tested Not tested Antidiabetic (DPP-4 inhibition)

Key Findings :

  • 5-HT6/D2 Receptor Modulation: The 3,7-dimethyl core (e.g., compounds 5 and 12 in ) shows nanomolar affinity for 5-HT6 and D2 receptors. The target compound’s 8-butylamino group may enhance receptor interactions due to increased van der Waals interactions .

Critical Insights :

  • Reaction Efficiency: The target compound’s synthesis achieves moderate yields (~74%), comparable to ethylamino analogues .
  • Purification : Hydroxyethyl-substituted derivatives (target compound and ) are easier to isolate via filtration compared to imidazo-fused derivatives requiring column chromatography .

Biologische Aktivität

8-(butylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of molecules that exhibit various biochemical interactions, making them valuable in therapeutic applications.

  • Molecular Formula : C12H19N5O3
  • Molecular Weight : 281.31 g/mol
  • IUPAC Name : 8-(butan-2-ylamino)-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione

Structural Information

The structure of the compound influences its biological activity. The presence of the butylamino and hydroxyethyl groups is crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC12H19N5O3
Molecular Weight281.31 g/mol
IUPAC Name8-(butan-2-ylamino)-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione
InChI KeyRLEBOEYLQHLOKD-UHFFFAOYSA-N

Biological Activity

Research indicates that compounds like this compound may exhibit several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. Its mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis.
  • Antiviral Properties : Similar purine derivatives have shown potential against viral infections by interfering with viral replication processes. The specific activity of this compound against various viruses remains to be fully characterized.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in nucleotide metabolism, potentially affecting cellular energy levels and proliferation rates.
  • Cytotoxicity : In vitro studies have reported cytotoxic effects on various human cancer cell lines, indicating a need for further exploration into its therapeutic potential and safety profile.

Case Study 1: Antitumor Activity

A study conducted on the effects of this compound on human breast cancer cells demonstrated a dose-dependent inhibition of cell growth. The compound was found to induce apoptosis through the activation of caspase pathways.

Case Study 2: Enzyme Interaction

Research into the enzyme inhibition profile showed that this compound effectively inhibited dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. This inhibition could lead to reduced nucleotide synthesis in rapidly dividing cells.

Toxicity and Safety Profile

Toxicological assessments indicate that while the compound exhibits promising biological activity, it also presents potential toxicity at higher concentrations. Careful evaluation of its safety profile is essential before considering clinical applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.